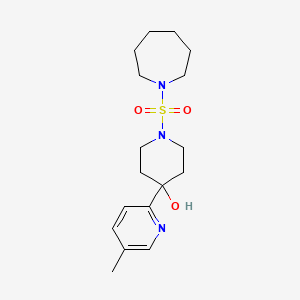

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Nitrobenzenesulfonamides have been synthesized through various methods, including the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. These compounds are intermediates for the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines (Kisseljova et al., 2014).

Molecular Structure Analysis

The conformational properties and structural analysis of nitrobenzenesulfonamides have been studied using methods like gas-phase electron diffraction and quantum chemical calculations. These studies reveal the existence of multiple conformers stabilized by intramolecular hydrogen bonds, indicating the complex structural dynamics of these compounds (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides participate in various chemical reactions, such as the synthesis of highly reactive N-(2,2,2-trichloroethylidene)nitrobenzenesulfonamides from N,N-dichloronitrobenzenesulfonamides and trichloroethylene. These reactions lead to products of addition and C-amidoalkylation, demonstrating the reactivity and versatility of nitrobenzenesulfonamides in synthetic chemistry (Rozentsveig et al., 2001).

Physical Properties Analysis

Vibrational spectroscopic properties of nitrobenzenesulfonamides have been explored using FT-IR and FT-Raman techniques alongside DFT quantum chemical calculations. These studies provide insights into the molecular conformation, vibrational modes, and effects of nitro group substitution, enhancing our understanding of the physical properties of nitrobenzenesulfonamides (Karabacak et al., 2012).

Chemical Properties Analysis

The chemoselective aromatic substitution method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, showcasing the functional group compatibility and practical chemoselectivity of nitrobenzenesulfonamides. This method employs metal-promoted tandem nitration and halogenation, indicating the compound's utility in synthesizing important intermediates for further chemical synthesis (Yu et al., 2022).

Aplicaciones Científicas De Investigación

Versatile Synthesis and Protection of Amines

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide, as part of the nitrobenzenesulfonamides family, has shown exceptional versatility in the preparation of secondary amines and protection of amines. Nitrobenzenesulfonamides, readily prepared from primary amines, undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields. These can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields, showcasing their potential in synthetic chemistry for amine protection and deprotection strategies (Fukuyama, Jow, & Cheung, 1995).

Advanced Oxidation Processes

The combination of sonolysis and ozonolysis, advanced oxidation processes, has been explored using nitrobenzenesulfonamide derivatives. These processes are used to degrade organic contaminants like nitrobenzene and 4-nitrophenol in water. Such research highlights the potential environmental applications of nitrobenzenesulfonamides in water treatment and purification technologies (Weavers, Ling, & Hoffmann, 1998).

Catalysis and Chemical Transformations

Nitrobenzenesulfonamides have been employed as catalysts in chemical transformations, demonstrating their utility in enhancing reaction efficiencies. For instance, the catalytic cleavage of nitrobenzenesulfonyl groups from amines in specific solvents has been reported, showcasing the role of these compounds in facilitating complex organic reactions (Zanoni & Stradiotto, 1991).

Mecanismo De Acción

“N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide” has been found to suppress myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altered cell shapes, thus advocating a unique mode of action . Mechanistically, transcriptomics identified SMURF2 as a potential therapeutic target network .

Safety and Hazards

Direcciones Futuras

“N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide” has been identified as a novel class of highly potent compounds inhibiting organ fibrosis in patients . This suggests that it could have potential applications in the treatment of fibrotic diseases, which is a high medical need for novel drug discovery strategies .

Propiedades

IUPAC Name |

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-3-11-23-16-10-5-4-9-15(16)17-24(21,22)14-8-6-7-13(12-14)18(19)20/h4-10,12,17H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBFXJDRZHTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)